3-Methoxy-N-methyl-4-nitrobenzamide
Overview
Description
Scientific Research Applications
Neuroleptic Properties
3-Methoxy-N-methyl-4-nitrobenzamide has been explored for its potential in neuroleptic properties. For instance, Valenta et al. (1990) investigated compounds related to 3-Methoxy-N-methyl-4-nitrobenzamide, specifically focusing on the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are structurally related. These compounds were analyzed for their possible neuroleptic applications (Valenta et al., 1990).
Catalysis in Organometallic Chemistry
Zhou et al. (2018) explored the use of N-methoxy-4-nitrobenzamide in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes were found to be effective catalysts in C–H bond functionalization reactions, highlighting the potential of N-methoxy-4-nitrobenzamide derivatives in organometallic catalysis (Zhou et al., 2018).
Structural Properties and Reactivity
Shtamburg et al. (2012) conducted a study on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, a derivative of 3-Methoxy-N-methyl-4-nitrobenzamide. Their research revealed insights into the molecular structure and reactivity of this compound, contributing to the understanding of its chemical behavior (Shtamburg et al., 2012).
Potential Chemotherapeutic Activity
Research on 4-iodo-3-nitrobenzamide, a related compound, has shown potential chemotherapeutic activity. Mendeleyev et al. (1995) investigated its ability to induce cell death in tumor cells, highlighting the relevance of nitrobenzamide derivatives in cancer research (Mendeleyev et al., 1995).
Cell Cycle Perturbations in DNA Damage Response
Jacobson et al. (1985) studied the effects of 3-methoxybenzamide on cell cycle progression in cells treated with DNA-damaging agents. Their findings contribute to the understanding of how such compounds can affect cellular responses to DNA damage (Jacobson et al., 1985).
Corrosion Inhibition Studies
Mishra et al. (2018) examined the effectiveness of N-Phenyl-benzamide derivatives, related to 3-Methoxy-N-methyl-4-nitrobenzamide, as corrosion inhibitors. Their study provides insights into the application of such compounds in preventing corrosion, which is significant in material science and engineering (Mishra et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-N-methyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQDJNLPLPYKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718633 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-methyl-4-nitrobenzamide | |
CAS RN |
878160-13-5 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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